molecular formula C8H14O B1593531 5-Octyn-3-ol CAS No. 53723-18-5

5-Octyn-3-ol

Cat. No. B1593531
CAS RN: 53723-18-5
M. Wt: 126.2 g/mol
InChI Key: GGXQZVKQXYOPTF-UHFFFAOYSA-N
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Description

5-Octyn-3-ol is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.1962 . It is used as an intermediate for the synthesis of prostaglandins, modified eicosanoids structured with fatty acids attached to a 5-membered ring .


Synthesis Analysis

The synthesis of 5-Octyn-3-ol involves the asymmetric reduction of α,β-acetylenic ketones with B-3-pinanyl-9-borabicyclo . The reduction process is monitored by gas chromatography and generally takes about 8 hours for completion .


Molecular Structure Analysis

The molecular structure of 5-Octyn-3-ol can be represented in 2D or 3D formats . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .


Physical And Chemical Properties Analysis

5-Octyn-3-ol has a density of 0.9±0.1 g/cm3, a boiling point of 169.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.7 mmHg at 25°C . It also has a refractive index of 1.453 .

Scientific Research Applications

Modification of DNA for Fluorescent Studies 5-Octyn-3-ol, through related compounds, plays a role in the modification of DNA, contributing to the study of DNA duplex stability and the development of fluorescent dye conjugates. This application is significant in bioconjugate chemistry, where specific nucleosides are modified to improve DNA duplex stability and enable the creation of strongly fluorescent 1,2,3-triazole conjugates, enhancing the fluorescence properties of oligonucleotides for potential use in bio-imaging and diagnostics (Seela et al., 2008).

Semiconducting Properties in Organic Electronics In the field of organic electronics, related compounds to 5-Octyn-3-ol have been utilized in the synthesis and characterization of semiconducting materials. For example, the study of oligo(2,6-naphthalene)s reveals insights into the thermal stability, phase transitions, and semiconducting properties of these materials, demonstrating their potential for use in organic thin-film transistors (OTFTs). This research aids in the development of materials with higher field-effect mobilities, contributing to advancements in electronic devices (Tian et al., 2014).

DNA Duplex Stability and Oligonucleotide Function Further research into oligonucleotides containing modified nucleosides showcases the impact of octadiynyl side chains on DNA duplex stability. These modifications, closely related to the functionality of compounds like 5-Octyn-3-ol, enhance the understanding of base pairing and the potential for creating functionalized DNA strands. Such advancements are crucial for developing new therapeutic agents and for the detailed study of genetic material (Seela & Sirivolu, 2007).

Catalytic Activity of Manganese Oxide Materials Research into porous manganese oxide materials reveals their potential in catalysis and adsorption applications. These materials, which may incorporate compounds similar to 5-Octyn-3-ol in their synthesis or functionalization processes, demonstrate excellent conductivity, microporosity, and catalytic activity. Such characteristics make them suitable for various applications, including sensors, batteries, and environmental remediation (Suib, 2008).

Fungal Germination Inhibition The study of 1-Octen-3-ol, a compound closely related to 5-Octyn-3-ol, has shown its ability to inhibit the germination of fungal conidia, such as those produced by Penicillium paneum. This research provides insights into the potential use of such compounds in controlling fungal growth, with implications for food preservation and the management of fungal pathogens (Chitarra et al., 2005).

Safety And Hazards

5-Octyn-3-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

oct-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXQZVKQXYOPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968480
Record name Oct-5-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Octyn-3-ol

CAS RN

53723-18-5
Record name 5-Octyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oct-5-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oct-5-yn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
W Stampfer, B Kosjek, K Faber, W Kroutil - Tetrahedron: Asymmetry, 2003 - Elsevier
… Compound 14a was synthesised from rac-5-octyn-3-ol rac-15a (0.50 g, 4.0 mmol) described for rac-13a. Flash chromatography (petroleum ether/EtOAc) afforded (E)-alcohol rac-14a (…
Number of citations: 32 www.sciencedirect.com
PR Duchowicz, MA Ocsachoque - QSAR & Combinatorial …, 2009 - Wiley Online Library
The presented work deals with the Quantitative Structure–Activity Relationships (QSAR) analysis for the growth inhibition of the ciliated protozoan Tetrahymena pyriformis by a …
Number of citations: 13 onlinelibrary.wiley.com
TW Schultz, J Seward‐Nagel… - Environmental …, 2004 - Wiley Online Library
The toxicity of a series of 120 aliphatic alcohols was evaluated using the Tetrahymena pyriformis population growth impairment assay. For tertiary propargylic alcohols; primary, …
Number of citations: 21 onlinelibrary.wiley.com
I Yajima, T Yanai, M Nakamura… - Agricultural and …, 1984 - jstage.jst.go.jp
Prefecture, were used. Methods. 1) Collection of volatile flavor compounds. a) Fromthejuice. Three hundred kilograms of apples wereused. Eachfruit waspeeled, cut into quarters and …
Number of citations: 38 www.jstage.jst.go.jp
PE Sonnet, RR Heath - Journal of Chromatography A, 1982 - Elsevier
… produced 5-octyn-3-ol with an enantiomeric excess of 36% R (ref. 14). The ratio of enantiomers was determined by esterilication with (S)-a-methoxy trifluoromethylphenyl acetyl chloride …
Number of citations: 14 www.sciencedirect.com
JA Marshall, JF Perkins, MA Wolf - The Journal of Organic …, 1995 - ACS Publications
… (2S,3S,4S)-(-)-l-(Benzyloxy)-2,4-dimethyl-5-octyn-3ol (ent-7b). To a solution of 279 mg (0.80 mmol)of allenylstannane Cfi)-lb (ee 98%) in 0.9 mL of hexanes was added 0.80 mL (0.80 …
Number of citations: 93 pubs.acs.org
JA Marshall, XJ Wang - The Journal of Organic Chemistry, 1992 - ACS Publications
Allenylstannanes (S)-4 and (fi)-4, available in ca. 90% ee from alkynones 1 through reduction with the LiAlH4-Darvon alcohol or-ent-Darvon alcohol complex, followed by SN2'…
Number of citations: 187 pubs.acs.org
K Burgess, LD Jennings - Journal of the American Chemical …, 1991 - ACS Publications
Competition experiments and measurements of enantioselectivities were used to develop a simple active-site model (Figure 1) for resolutions of/9-hydroxy-a-methylene carbonyl …
Number of citations: 404 pubs.acs.org
M Suzuki, Y Morita, R Noyori - The Journal of Organic Chemistry, 1990 - ACS Publications
1-Substituted allenyltrialkylstannanes readily undergo transmetalation with an alkyllithium to generate a tetraalkylstannane and an equilibrating mixture of the allenyl-and …
Number of citations: 53 pubs.acs.org
JA Marshall, CA Sehon - The Journal of Organic Chemistry, 1997 - ACS Publications
… 1-[(tert-Butyldimethylsilyl)oxy]-7-[(4-methoxybenzyl)oxy]-3-methyl-5-octyn-3-ol (37). To a stirred solution of 15.8 g (83.0 mmol) of alkyne 36 in 185 mL of THF at −78 C was added 34.0 …
Number of citations: 81 pubs.acs.org

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